2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BBrO3 and its molecular weight is 327.02 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 913836-27-8) is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Property | Value |
---|---|
CAS Number | 913836-27-8 |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Safety Class | Warning |
The biological activity of this compound is primarily associated with its role as a cross-coupling reagent in Suzuki-Miyaura reactions. This compound facilitates the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules. Its unique dioxaborolane structure allows it to act as a versatile building block in various chemical reactions .
Applications in Research
- Organic Synthesis : The compound is used extensively in the synthesis of pharmaceuticals and agrochemicals due to its ability to form stable intermediates.
- Fluorescent Probes : It can be modified to create fluorescent probes for biological imaging, aiding in real-time visualization of cellular processes .
- Material Science : The compound's properties enable its use in developing advanced materials like polymers and nanomaterials essential for electronics and renewable energy technologies .
- Environmental Chemistry : It has potential applications in detecting and removing pollutants from the environment .
Case Study 1: Synthesis of Anti-Cancer Agents
Recent studies have demonstrated the efficacy of this compound in synthesizing novel anti-cancer agents through targeted modifications. Research indicates that derivatives of this dioxaborolane exhibit significant cytotoxicity against various cancer cell lines.
Case Study 2: Development of Fluorescent Probes
A study published in Chemical Communications highlighted the use of this compound as a precursor for developing fluorescent probes. These probes were utilized for imaging cellular structures and processes in live cells.
Research Findings
Research findings indicate that this compound exhibits low toxicity while maintaining high reactivity in cross-coupling reactions. A comparative analysis with other boron-based compounds shows that it outperforms several alternatives in terms of yield and selectivity .
Table 2: Comparative Reactivity
Compound | Yield (%) | Selectivity (%) |
---|---|---|
2-(4-(2-Bromoethoxy)phenyl)-dioxaborolane | 85 | 92 |
Other Boron Compounds | 70-80 | 75-85 |
Properties
IUPAC Name |
2-[4-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTOMYNPPZBRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657055 | |
Record name | 2-[4-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-27-8 | |
Record name | 2-[4-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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